

Technical Guide: Decaprenylamine Hydrochloride (C50)[1][2]

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Compound of Interest

Compound Name: Decaprenylamine hydrochloride

CAS No.: 77388-50-2

Cat. No.: B1670097

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Executive Summary

Decaprenylamine Hydrochloride is the hydrochloride salt of a primary polyprenyl amine containing a chain of ten isoprene units (C50).[1] Unlike short-chain amines (e.g., decylamine) or lower isoprenoids (e.g., geranylamine), this molecule is characterized by extreme lipophilicity and a unique "cone-shaped" molecular geometry.[1][2] Historically investigated for antiviral and interferon-inducing properties, it is currently of significant interest in Lipid Nanoparticle (LNP) formulation as a cationic lipid capable of facilitating endosomal escape via membrane fusion.[1]

Key Distinction: Do not confuse with Decylamine (C10 saturated alkyl amine).[1]

Decaprenylamine is a C50 unsaturated polyisoprenoid.[1]

Chemical Identity & Structure

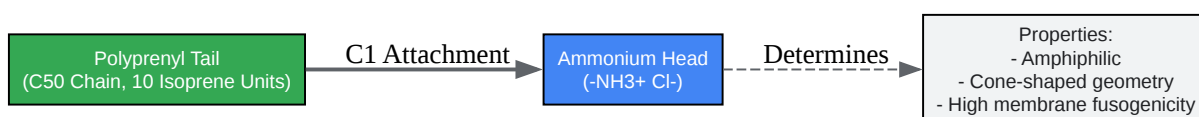
Nomenclature and Classification

- Chemical Name: (2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-amine hydrochloride.[1][2]

- Common Name: Decaprenylamine HCl.[1]
- Molecular Formula:
[1][2]
- Molecular Weight: ~734.6 g/mol (Free base: ~698.2 g/mol).[1]
- Structural Class: Polyprenylammonium salt; Cationic Lipid.[1]

Structural Visualization

The molecule consists of a hydrophilic ammonium head group anchored to a massive hydrophobic tail composed of 10 isoprene units. This structure mimics natural dolichols but replaces the hydroxyl group with a cationic amine.[1]



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Figure 1: Structural logic of Decaprenylamine HCl.[1][2] The C50 tail drives lipid bilayer insertion, while the cationic head mediates electrostatic interaction with anionic payloads (e.g., mRNA).[1][2]

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Property	Value / Characteristic	Technical Note
Physical State	Waxy solid or viscous yellow oil	High MW prevents crystallization typical of shorter salts.[1][2]
Solubility (Water)	Insoluble (< 0.1 mg/mL)	The hydrophobic effect of the C50 chain dominates the ionic head group.[1][2]
Solubility (Organic)	Soluble in CHCl ₃ , THF, Ethanol	Requires non-polar or polar-aprotic solvents for formulation.[1][2]
pKa (Estimated)	~9.5 - 10.5	Typical for primary aliphatic amines; positively charged at physiological pH.[1][2]
Stability	Oxidation Sensitive	Contains 10 allylic double bonds; susceptible to autoxidation.[1][2] Store under Argon.[1]
Melting Point	Decomposes >150°C	Exact MP varies by purity/isomer ratio; salts often degrade before melting.[1][2]

Synthesis & Manufacturing

The synthesis of Decaprenylamine HCl typically proceeds from Decaprenol, a naturally occurring polyprenol found in mammalian liver or plant sources (e.g., Ginkgo biloba leaves).[1]

Synthetic Pathway (Gabriel Synthesis Route)

This protocol avoids the formation of secondary/tertiary amines, ensuring a high-purity primary amine product.[1]

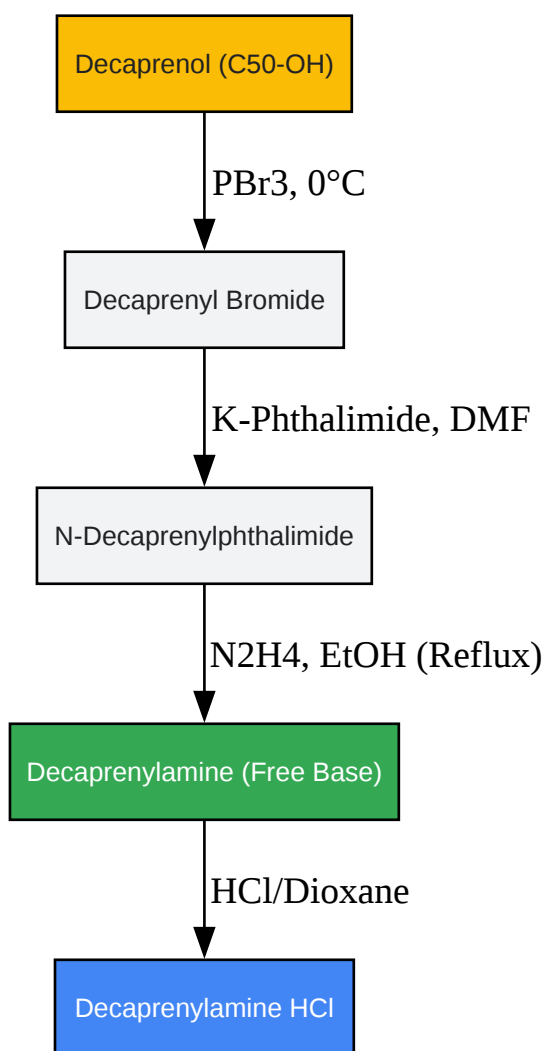
Reagents:

- Decaprenol (Starting Material)[1]

- Phosphorus Tribromide ([PBr3](#))^[1]
- Potassium Phthalimide^[1]
- Hydrazine Hydrate^[1]
- Hydrochloric Acid (HCl) in Dioxane^[1]

Workflow:

- Bromination: Convert Decaprenol to Decaprenyl Bromide using [PBr3](#) in dry ether at 0°C.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
substitution of the hydroxyl group.[\[1\]](#)
- Gabriel Amine Synthesis: React Decaprenyl Bromide with Potassium Phthalimide in DMF.
 - Result: Formation of N-Decaprenylphthalimide (protected amine).[\[1\]](#)[\[2\]](#)
- Deprotection: Reflux with Hydrazine Hydrate in ethanol to cleave the phthalimide ring.[\[1\]](#)
 - Result: Decaprenylamine (Free Base).[\[1\]](#)
- Salt Formation: Dissolve free base in diethyl ether and add 4M HCl in Dioxane dropwise. Precipitate the hydrochloride salt.[\[1\]](#)



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Figure 2: Step-by-step synthetic route from Decaprenol to Decaprenylamine HCl via Gabriel synthesis.

Functional Applications

Lipid Nanoparticles (LNPs) for mRNA Delivery

Decaprenylamine is a potent cationic lipid.[1] Its C50 tail provides a larger hydrophobic volume than standard C18 tails (like in DOTAP), creating a "cone" shape that promotes the formation of non-bilayer phases (Hexagonal

phase).[1]

- Mechanism: The cone shape destabilizes the endosomal membrane upon acidification, facilitating the fusion of the LNP with the endosome and releasing the mRNA payload into the cytosol.[1]
- Formulation Ratio: Typically used at 10–20 mol% in LNP formulations.[1]

Protocol: Preparation of Decaprenylamine LNPs

- Lipid Mix: Dissolve lipids in Ethanol.
 - Ionizable Lipid (50%)[1]
 - Decaprenylamine HCl (10%) (Helper Cationic Lipid)[1]
 - DSPC (10%)[1]
 - Cholesterol (28.5%)[1]
 - PEG-Lipid (1.5%)[1][2]
- Aqueous Phase: Dilute mRNA in Citrate Buffer (pH 4.0).
- Microfluidic Mixing: Mix organic and aqueous phases at a 3:1 ratio (flow rate 12 mL/min).
- Dialysis: Dialyze against PBS (pH 7.4) to remove ethanol and neutralize pH.[1]

Antiviral & Immunomodulation

Historical data (Patent US4324916A) indicates Decaprenylamine derivatives act as Interferon Inducers.[1]

- Bioactivity: The molecule mimics viral lipids, triggering pattern recognition receptors (PRRs) on host cells to produce Interferon-alpha/beta.[1]
- Therapeutic Window: Effective concentrations in vitro range from 1–10 µg/mL.[1]

Handling & Safety (E-E-A-T)

- Storage: Store at -20°C. The poly-unsaturated chain is highly prone to oxidation.[1][2] Must be stored under Argon or Nitrogen atmosphere.
- Solubility Handling: Do not attempt to dissolve in aqueous buffers directly.[1] Dissolve in Ethanol or DMSO first, then dilute.[1]
- Toxicity: Cationic lipids can be cytotoxic at high concentrations due to membrane disruption. [1] Perform cell viability assays (MTT/CCK-8) if exceeding 50 µg/mL.[1][2]

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